2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)-
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Overview
Description
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- is an organic compound belonging to the class of alcohols. This compound features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex ether structure. Alcohols are known for their versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- typically involves the reaction of 2-propanol with hexyloxy and methylethoxy groups under controlled conditions. The process may include steps such as:
Etherification: Reacting 2-propanol with hexyloxy and methylethoxy groups in the presence of a strong acid catalyst.
Purification: The product is then purified using techniques like distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, secondary alcohols
Substitution: Alkyl halides
Scientific Research Applications
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether groups contribute to the compound’s solubility and ability to interact with various substrates.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-methoxy-: Similar in structure but lacks the hexyloxy group.
1-Ethoxy-2-propanol: Contains an ethoxy group instead of the hexyloxy group.
2-Methyl-2-propanol: A simpler alcohol with a different substitution pattern.
Uniqueness
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- is unique due to its complex ether structure, which imparts distinct physical and chemical properties. This complexity allows for specific interactions in various applications, making it a valuable compound in research and industry.
Biological Activity
The compound 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- is a derivative of 2-propanol, which has garnered attention in both industrial applications and biological studies. This article delves into its biological activity, exploring its interactions, toxicity, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a branched alkoxy chain, which influences its solubility and reactivity. The presence of the hexyloxy group enhances its hydrophobic properties, making it suitable for various applications in solvents and as a chemical intermediate.
Chemical Formula
- Molecular Formula : C₁₈H₃₈O₃
- Molecular Weight : 290.49 g/mol
Research indicates that the biological activity of this compound is primarily linked to its interaction with biological membranes and proteins. Studies suggest that it may affect cellular processes through the following mechanisms:
- Membrane Disruption : The hydrophobic nature of the hexyloxy group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Enzyme Inhibition : Evidence suggests that it may inhibit certain enzymatic activities, although specific targets remain to be fully elucidated.
Toxicological Studies
Toxicological assessments have demonstrated varying effects depending on concentration and exposure duration. A study on similar compounds indicated that high concentrations could lead to:
- Renal Toxicity : Increased kidney weights and chronic nephropathy were observed in animal models exposed to elevated levels of 2-propanol derivatives .
- Neurotoxicity : Behavioral changes such as hypoactivity were noted in rodent studies, suggesting a potential neurotoxic effect at high doses .
Pharmacokinetics
The pharmacokinetics of 2-propanol derivatives have been studied to understand their absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed through the skin and lungs.
- Metabolism : Primarily metabolized in the liver via conjugation pathways.
- Excretion : Excreted predominantly in urine; studies have shown rapid urinary elimination with a half-life of less than 3 hours .
Industrial Exposure
A study involving human volunteers exposed to 1-methoxy-2-propanol (a related compound) demonstrated significant urinary excretion levels post-exposure, highlighting the need for monitoring occupational exposure .
Compound | Urinary Excretion (μmol/l) | Blood Concentration (μmol/l) |
---|---|---|
1-Methoxy-2-Propanol | Up to 110 | Up to 103 |
1-Butoxy-2-Propanol | 0.9 | Not reported |
Environmental Impact
Research into the environmental effects of similar propanol derivatives indicates potential bioaccumulation risks. Continuous exposure assessments are necessary to evaluate long-term ecological impacts.
Research Findings
Recent studies have focused on the electrochemical oxidation of 2-propanol derivatives on catalytic surfaces, revealing insights into their reactivity under different conditions. For example:
Properties
CAS No. |
55546-22-0 |
---|---|
Molecular Formula |
C15H32O4 |
Molecular Weight |
276.41 g/mol |
IUPAC Name |
1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C15H32O4/c1-5-6-7-8-9-17-11-14(3)19-12-15(4)18-10-13(2)16/h13-16H,5-12H2,1-4H3 |
InChI Key |
UKCCLOMELKGUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
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